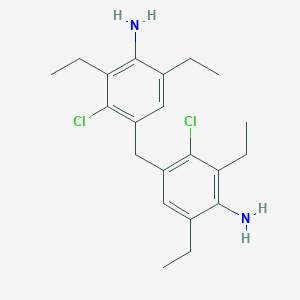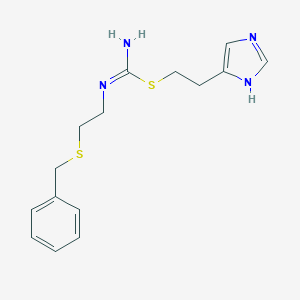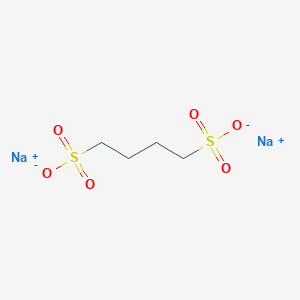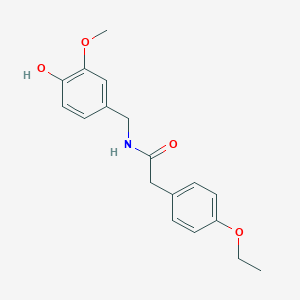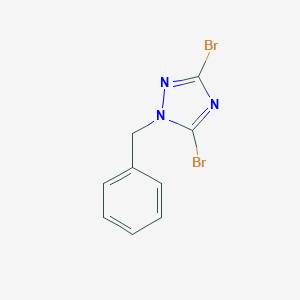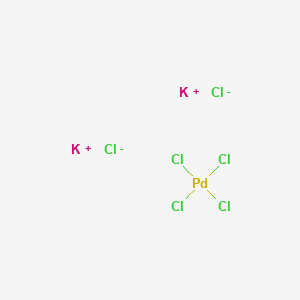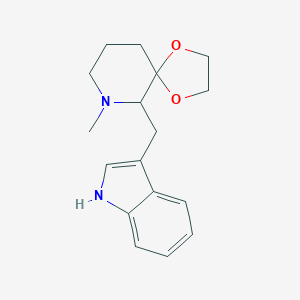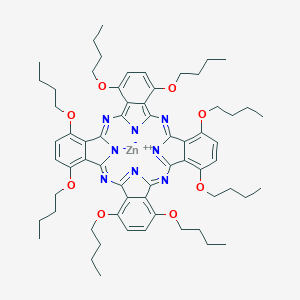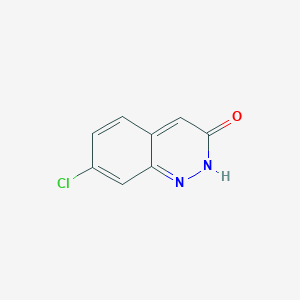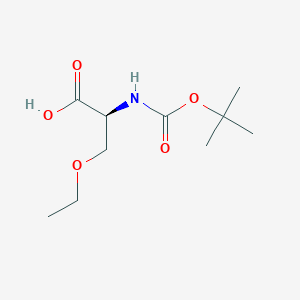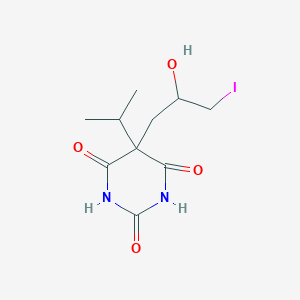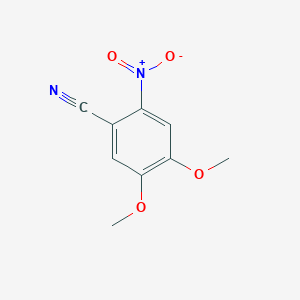
Iodobolpyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodobolpyramine is a chemical compound that has gained attention in scientific research due to its unique properties. It is a halogenated pyramine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of iodobolpyramine is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. It is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Iodobolpyramine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, particularly those of the breast, lung, and colon. It has also been shown to induce apoptosis in cancer cells. In animal studies, iodobolpyramine has been shown to accumulate in certain tissues, such as the liver and kidneys, and to be eliminated from the body primarily through the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using iodobolpyramine in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer therapy. Additionally, iodobolpyramine can be radiolabeled, allowing for imaging studies. However, one limitation of using iodobolpyramine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for iodobolpyramine research. One area of interest is the development of iodobolpyramine derivatives with improved solubility and bioavailability. Another area of research is the use of iodobolpyramine in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of iodobolpyramine and its potential applications in cancer therapy and imaging studies.
In conclusion, iodobolpyramine is a chemical compound with unique properties that have made it a subject of interest in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of iodobolpyramine in cancer therapy and imaging studies.
Méthodes De Synthèse
Iodobolpyramine can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-dichloro-5-iodopyrimidine and 2-amino-5-methylthiazole in the presence of a base. The resulting product is then treated with iodine and potassium iodide to obtain iodobolpyramine. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
Iodobolpyramine has been used in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a radiotracer for imaging studies, particularly in the field of positron emission tomography (PET). Additionally, iodobolpyramine has been used in the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
101395-33-9 |
|---|---|
Nom du produit |
Iodobolpyramine |
Formule moléculaire |
C30H39IN4O3 |
Poids moléculaire |
628.6 g/mol |
Nom IUPAC |
3-(4-hydroxy-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]propanamide |
InChI |
InChI=1S/C30H39IN4O3/c1-34(19-7-3-5-18-33-30(37)16-12-24-11-15-28(36)27(31)22-24)20-21-35(29-8-4-6-17-32-29)23-25-9-13-26(38-2)14-10-25/h4,6,8-11,13-15,17,22,36H,3,5,7,12,16,18-21,23H2,1-2H3,(H,33,37)/i31-2 |
Clé InChI |
LOPFSGXLOHCWPI-DYSJZCPFSA-N |
SMILES isomérique |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)[125I])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES canonique |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Autres numéros CAS |
101395-33-9 |
Synonymes |
iodobolpyramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



